molecular formula C13H13N5O5S2 B193781 Cefdinir impurity C CAS No. 71091-93-5

Cefdinir impurity C

Cat. No.: B193781
CAS No.: 71091-93-5
M. Wt: 383.4 g/mol
InChI Key: FMPXXFJEIVCXCL-ODXWQDPNSA-N
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Description

3-Desethenyl-3-methyl Cefdinir is an impurity of Cefdinir;  a cephalosporin antibiotic structurally similar to Cefixime

Mechanism of Action

Target of Action

Cefdinir Impurity C, also known as Cefdinir Impurity 1 or Impurity G, is a derivative of Cefdinir, a third-generation cephalosporin . The primary targets of Cefdinir are the penicillin-binding proteins (PBPs) found in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .

Mode of Action

This compound, like Cefdinir, inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, the bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .

Biochemical Pathways

The action of this compound affects the biochemical pathway of peptidoglycan synthesis. By inhibiting the transpeptidation step, it prevents the cross-linking of peptidoglycan strands, which is crucial for providing strength and rigidity to the bacterial cell wall . This disruption in the pathway leads to the weakening of the bacterial cell wall and ultimately, bacterial cell lysis .

Pharmacokinetics

Cefdinir, the parent compound, is known to be rapidly absorbed from the gastrointestinal tract with a time to peak plasma concentration of 2 to 4 hours . It is primarily eliminated via renal clearance of unchanged drug, with a terminal disposition half-life of approximately 1.7 hours with normal renal function . The protein binding of Cefdinir is between 60% to 70% .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication due to the disruption of cell wall synthesis . This leads to the lysis and death of the bacteria, effectively treating the bacterial infection .

Biochemical Analysis

Biochemical Properties

Cefdinir Impurity C, like Cefdinir, is likely to interact with various enzymes and proteins involved in bacterial cell wall synthesis . It may bind to penicillin-binding proteins (PBPs), which are critical for cell wall synthesis in bacteria . The nature of these interactions is typically inhibitory, leading to the disruption of cell wall synthesis and eventual bacterial cell death .

Cellular Effects

The effects of this compound on cells are primarily related to its interference with cell wall synthesis . By inhibiting PBPs, it disrupts the formation of the bacterial cell wall, leading to cell lysis and death . This can impact various cellular processes, including cell division and growth .

Molecular Mechanism

The molecular mechanism of action of this compound is likely similar to that of Cefdinir. It binds to PBPs, inhibiting the final transpeptidation step in peptidoglycan synthesis, which is essential for bacterial cell wall formation . This leads to cell wall instability, cell lysis, and ultimately, bacterial cell death .

Temporal Effects in Laboratory Settings

Like other cephalosporins, it may be stable against hydrolysis by beta-lactamase enzymes .

Dosage Effects in Animal Models

Cefdinir has shown efficacy in several animal models of infection .

Metabolic Pathways

Cefdinir is minimally metabolized, suggesting that its impurities, including this compound, may also undergo minimal metabolism .

Transport and Distribution

Cefdinir is known to distribute into various tissues and fluids, suggesting that this compound may have similar distribution characteristics .

Subcellular Localization

Given its mechanism of action, it is likely to localize to the bacterial cell wall where it can interact with PBPs .

Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O5S2/c1-4-2-24-11-7(10(20)18(11)8(4)12(21)22)16-9(19)6(17-23)5-3-25-13(14)15-5/h3,7,11,23H,2H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-6-/t7-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPXXFJEIVCXCL-ODXWQDPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71091-93-5
Record name 3-Methyl cefdinir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071091935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYL CEFDINIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9Y9M0S93M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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